Cas no 192376-68-4 ((3-Fluoro-4-propoxyphenyl)boronic acid)

(3-Fluoro-4-propoxyphenyl)boronic acid is a boronic acid derivative featuring a fluorine substituent and a propoxy group on the phenyl ring. This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity, enabling the synthesis of biaryl structures in pharmaceutical and materials chemistry. The electron-withdrawing fluorine and electron-donating propoxy group enhance its versatility in forming carbon-carbon bonds under mild conditions. Its well-defined structure and consistent purity make it a reliable reagent for research and industrial applications. Proper handling under inert conditions is recommended to preserve its reactivity.
(3-Fluoro-4-propoxyphenyl)boronic acid structure
192376-68-4 structure
商品名:(3-Fluoro-4-propoxyphenyl)boronic acid
CAS番号:192376-68-4
MF:C9H12BFO3
メガワット:197.9992
MDL:MFCD06411285
CID:66435
PubChem ID:24880148

(3-Fluoro-4-propoxyphenyl)boronic acid 化学的及び物理的性質

名前と識別子

    • (3-Fluoro-4-propoxyphenyl)boronic acid
    • 3-FLUORO-4-PROPOXYBENZENEBORONIC ACID
    • 3-Fluoro-4-propoxyphenylboronic acid
    • 3-Fluoro-4-propoxyphenylboroni
    • 3-fluor-4-propoxyphenylboronic acid
    • (3-fluoro-4-propoxy-phenyl)boronic acid
    • Boronic acid, B-(3-fluoro-4-propoxyphenyl)-
    • PubChem6364
    • JJBMFQWJHYCKRY-UHFFFAOYSA-N
    • PC8650
    • SBB092234
    • AB25189
    • dihydroxy(3-fluoro-4-propoxy
    • Y13468
    • CS-0152058
    • PS-9616
    • MFCD06411285
    • dihydroxy(3-fluoro-4-propoxyphenyl)borane
    • SCHEMBL177284
    • AKOS004114977
    • A813562
    • (3-fluoro-4-propoxyphenyl)boronicacid
    • 192376-68-4
    • DTXSID80584277
    • SY101426
    • MDL: MFCD06411285
    • インチ: 1S/C9H12BFO3/c1-2-5-14-9-4-3-7(10(12)13)6-8(9)11/h3-4,6,12-13H,2,5H2,1H3
    • InChIKey: JJBMFQWJHYCKRY-UHFFFAOYSA-N
    • ほほえんだ: FC1C([H])=C(B(O[H])O[H])C([H])=C([H])C=1OC([H])([H])C([H])([H])C([H])([H])[H]

計算された属性

  • せいみつぶんしりょう: 198.08600
  • どういたいしつりょう: 198.0863526g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 168
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • トポロジー分子極性表面積: 49.7
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: ソリッド
  • ゆうかいてん: 102-107 °C (lit.)
  • PSA: 49.69000
  • LogP: 0.29430
  • ようかいせい: 未確定

(3-Fluoro-4-propoxyphenyl)boronic acid セキュリティ情報

  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険物標識: Xi

(3-Fluoro-4-propoxyphenyl)boronic acid 税関データ

  • 税関コード:2931900090
  • 税関データ:

    中国税関番号:

    2931900090

    概要:

    その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

    要約:

    2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

(3-Fluoro-4-propoxyphenyl)boronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB232536-25 g
3-Fluoro-4-propoxybenzeneboronic acid; .
192376-68-4
25g
€594.50 2023-04-27
TRC
F598585-100mg
3-Fluoro-4-propoxyphenylboronic acid
192376-68-4
100mg
$64.00 2023-05-18
TRC
F598585-250mg
3-Fluoro-4-propoxyphenylboronic acid
192376-68-4
250mg
$75.00 2023-05-18
TRC
F598585-1g
3-Fluoro-4-propoxyphenylboronic acid
192376-68-4
1g
$98.00 2023-05-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBEB0264-25G
(3-Fluoro-4-propoxyphenyl)boronic acid
192376-68-4 95%
25g
¥ 1,966.00 2023-04-14
Alichem
A019116173-100g
(3-Fluoro-4-propoxyphenyl)boronic acid
192376-68-4 95%
100g
$977.55 2023-09-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBEB0264-5G
(3-Fluoro-4-propoxyphenyl)boronic acid
192376-68-4 95%
5g
¥ 613.00 2023-04-14
Fluorochem
219071-5g
3-Fluoro-4-propoxyphenyl)boronic acid
192376-68-4 95%
5g
£59.00 2022-03-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
F168237-1g
(3-Fluoro-4-propoxyphenyl)boronic acid
192376-68-4 98%
1g
¥179.90 2023-09-02
A2B Chem LLC
AB13713-25g
3-Fluoro-4-propoxyphenylboronic acid
192376-68-4 98%
25g
$122.00 2024-04-20

(3-Fluoro-4-propoxyphenyl)boronic acid 関連文献

(3-Fluoro-4-propoxyphenyl)boronic acidに関する追加情報

(3-Fluoro-4-propoxyphenyl)boronic acid (CAS No. 192376-68-4): An Overview of Its Synthesis, Applications, and Recent Research Advances

(3-Fluoro-4-propoxyphenyl)boronic acid (CAS No. 192376-68-4) is a versatile organic compound that has gained significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its unique fluorinated and propoxy-substituted phenyl boronic acid structure, has been extensively studied for its potential applications in various chemical and biological processes. This article provides a comprehensive overview of the synthesis, properties, and recent research developments related to (3-Fluoro-4-propoxyphenyl)boronic acid.

Synthesis of (3-Fluoro-4-propoxyphenyl)boronic acid

The synthesis of (3-Fluoro-4-propoxyphenyl)boronic acid typically involves several well-established methods in organic chemistry. One common approach is the Suzuki coupling reaction, which is widely used for the formation of carbon-carbon bonds between aryl halides and aryl boronic acids. In this context, the starting material is often a fluorinated phenol, which undergoes a substitution reaction to introduce the propoxy group. Subsequently, the resulting compound is converted into a boronic acid through a series of chemical transformations.

A typical synthetic route involves the following steps:

  • Nucleophilic substitution: The fluorinated phenol reacts with propylene oxide to form the propoxy-substituted phenol.
  • Borylation: The propoxy-substituted phenol is then treated with a boron reagent, such as bis(pinacolato)diboron, to form the corresponding boronic ester.
  • Hydrolysis: The boronic ester is hydrolyzed under acidic conditions to yield the final product, (3-Fluoro-4-propoxyphenyl)boronic acid.

This synthetic pathway has been optimized in various studies to improve yield and purity, making it suitable for large-scale production in both academic and industrial settings.

Properties and Applications of (3-Fluoro-4-propoxyphenyl)boronic acid

(3-Fluoro-4-propoxyphenyl)boronic acid possesses several unique properties that make it valuable in various applications. The presence of the fluorine atom imparts significant electronic effects, influencing the reactivity and stability of the compound. Additionally, the propoxy group enhances solubility and reactivity in polar solvents, making it an attractive candidate for use in organic synthesis and materials science.

In medicinal chemistry, (3-Fluoro-4-propoxyphenyl)boronic acid has been explored as a building block for the synthesis of bioactive molecules. Its ability to participate in Suzuki coupling reactions makes it a valuable intermediate for constructing complex molecular architectures. Recent studies have shown that compounds derived from this boronic acid exhibit promising biological activities, including anti-inflammatory and anticancer properties.

In materials science, (3-Fluoro-4-propoxyphenyl)boronic acid has found applications in the development of functional materials. For example, it can be used as a precursor for the synthesis of polymers with tailored properties, such as high thermal stability and enhanced mechanical strength. Additionally, its ability to form stable complexes with metal ions makes it useful in catalysis and sensor technologies.

Recent Research Advances

The versatility of (3-Fluoro-4-propoxyphenyl)boronic acid has led to numerous recent research advancements across different scientific disciplines. In medicinal chemistry, researchers have focused on optimizing its use as a scaffold for drug discovery. For instance, a study published in the Journal of Medicinal Chemistry reported the synthesis of novel derivatives with enhanced pharmacological activities. These derivatives were designed to target specific biological pathways involved in disease progression.

In materials science, recent research has explored the use of (3-Fluoro-4-propoxyphenyl)boronic acid in the development of advanced functional materials. A notable example is its application in polymer-based sensors for detecting environmental pollutants. The unique electronic properties of this compound enable sensitive and selective detection of target analytes, making it a promising candidate for environmental monitoring applications.

In addition to these applications, there is ongoing research into the use of (3-Fluoro-4-propoxyphenyl)boronic acid in catalysis. Studies have shown that this compound can serve as an efficient ligand for transition metal catalysts, enhancing their performance in various chemical transformations. This property has significant implications for improving catalytic processes in both academic and industrial settings.

Conclusion

(3-Fluoro-4-propoxyphenyl)boronic acid (CAS No. 192376-68-4) is a multifaceted compound with a wide range of applications in medicinal chemistry and materials science. Its unique structural features make it an attractive building block for constructing complex molecules with desired biological activities or functional properties. Recent research advancements have further expanded its potential uses, highlighting its importance in both fundamental studies and practical applications.

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(CAS:192376-68-4)(3-Fluoro-4-propoxyphenyl)boronic acid
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清らかである:99%
はかる:25.0g
価格 ($):247.0